molecular formula C7H13NO2 B13905117 2,2-Dimethyl-tetrahydro-pyran-4-one oxime

2,2-Dimethyl-tetrahydro-pyran-4-one oxime

Cat. No.: B13905117
M. Wt: 143.18 g/mol
InChI Key: GPSMFALDQUIIOS-SOFGYWHQSA-N
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Description

2,2-Dimethyl-tetrahydro-pyran-4-one oxime is an organic compound with the molecular formula C7H13NO2. It is a derivative of tetrahydropyran, featuring an oxime functional group. This compound is known for its applications in organic synthesis and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-one oxime typically involves the reaction of 2,2-Dimethyl-tetrahydro-pyran-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-tetrahydro-pyran-4-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-tetrahydro-pyran-4-one oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-tetrahydro-pyran-4-one oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-4H-pyran-4-one: A precursor in the synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-one oxime.

    2,2-Dimethyl-tetrahydro-pyran-4-one: The parent compound without the oxime group.

    Nitrile oxides: Oxidized derivatives of oximes

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of the oxime group allows for versatile chemical transformations and interactions, making it valuable in various fields of research and industry .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(NE)-N-(2,2-dimethyloxan-4-ylidene)hydroxylamine

InChI

InChI=1S/C7H13NO2/c1-7(2)5-6(8-9)3-4-10-7/h9H,3-5H2,1-2H3/b8-6+

InChI Key

GPSMFALDQUIIOS-SOFGYWHQSA-N

Isomeric SMILES

CC1(C/C(=N/O)/CCO1)C

Canonical SMILES

CC1(CC(=NO)CCO1)C

Origin of Product

United States

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